1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Overview
Description
1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is an organic compound that features a naphthyl group attached to an acetylene moiety, which is further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene typically involves the coupling of 1-naphthylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Naphthyl)-2-(trimethylsilyl)acetylene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene moiety to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Naphthyl ketones, naphthyl carboxylic acids.
Reduction: Naphthyl alkenes, naphthyl alkanes.
Substitution: Various naphthyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Naphthyl)-2-(trimethylsilyl)acetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylacetylene: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
Trimethyl(1-naphthyl)silane: Contains a similar naphthyl group but lacks the acetylene moiety, leading to different reactivity and applications.
1-Naphthylamine: Contains an amino group instead of the acetylene and trimethylsilyl groups, resulting in different chemical properties and uses.
Uniqueness
1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is unique due to the presence of both the naphthyl and trimethylsilyl groups, which confer specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies.
Properties
IUPAC Name |
trimethyl(2-naphthalen-1-ylethynyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATBCTJRCLNXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403302 | |
Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104784-51-2 | |
Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.